
2-(Iodomethyl)-5-methoxy-3-methylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodomethyl)-5-methoxy-3-methylquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features an iodomethyl group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position of the quinazolinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-5-methoxy-3-methylquinazolin-4-one typically involves the iodination of a quinazolinone precursor. One common method includes the reaction of 5-methoxy-3-methylquinazolin-4-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Iodomethyl)-5-methoxy-3-methylquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinazolinone aldehydes or acids.
Reduction: Formation of dihydroquinazolinones.
Applications De Recherche Scientifique
2-(Iodomethyl)-5-methoxy-3-methylquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Iodomethyl)-5-methoxy-3-methylquinazolin-4-one involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound may also interfere with cellular signaling pathways, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
- 2-(Chloromethyl)-5-methoxy-3-methylquinazolin-4-one
- 2-(Bromomethyl)-5-methoxy-3-methylquinazolin-4-one
- 2-(Fluoromethyl)-5-methoxy-3-methylquinazolin-4-one
Comparison:
- Uniqueness: The presence of the iodomethyl group in 2-(Iodomethyl)-5-methoxy-3-methylquinazolin-4-one makes it more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and fluoro analogs. This reactivity can be advantageous in certain synthetic applications.
- Biological Activity: The biological activity of these compounds can vary depending on the halogen substituent. The iodomethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H11IN2O2 |
|---|---|
Poids moléculaire |
330.12 g/mol |
Nom IUPAC |
2-(iodomethyl)-5-methoxy-3-methylquinazolin-4-one |
InChI |
InChI=1S/C11H11IN2O2/c1-14-9(6-12)13-7-4-3-5-8(16-2)10(7)11(14)15/h3-5H,6H2,1-2H3 |
Clé InChI |
GIUSJGYCBLMICA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC2=C(C1=O)C(=CC=C2)OC)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


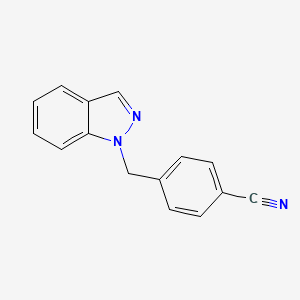
![4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13878953.png)
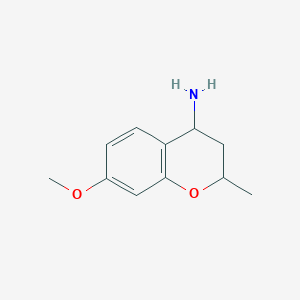
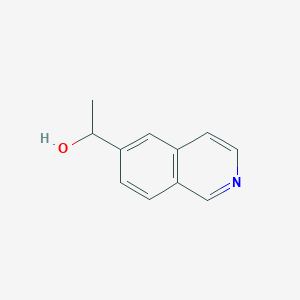
![2-[2-(Bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B13878961.png)
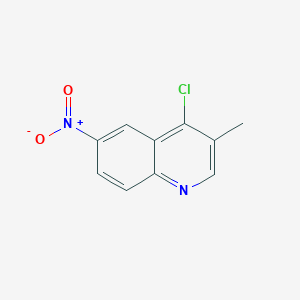
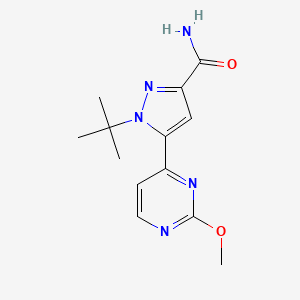
![2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13878987.png)
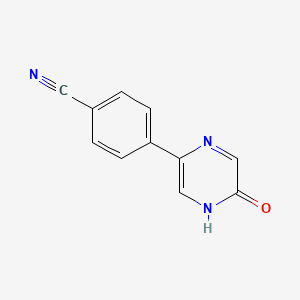
![4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B13879004.png)
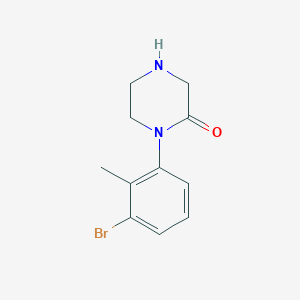
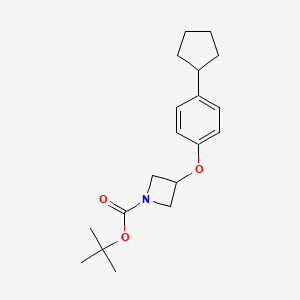
![6-[(4-Methoxyphenyl)methylamino]-2-methylpyrimidine-4-carbonitrile](/img/structure/B13879018.png)

